molecular formula C10H20N2O2 B1614065 N-Ethyl-N-methyl-2-(piperidin-3-yloxy)acetamide CAS No. 902836-76-4

N-Ethyl-N-methyl-2-(piperidin-3-yloxy)acetamide

Cat. No. B1614065
CAS RN: 902836-76-4
M. Wt: 200.28 g/mol
InChI Key: RGAXXCQGYNHPFO-UHFFFAOYSA-N
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Description

N-Ethyl-N-methyl-2-(piperidin-3-yloxy)acetamide, also known as EMA-401, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EMA-401 is a small molecule that has been studied for its ability to modulate pain pathways and reduce chronic pain. In

Mechanism of Action

N-Ethyl-N-methyl-2-(piperidin-3-yloxy)acetamide acts as an antagonist of the angiotensin II type 2 receptor (AT2R). AT2R is involved in pain signaling pathways, and blocking this receptor can reduce pain. N-Ethyl-N-methyl-2-(piperidin-3-yloxy)acetamide has also been shown to inhibit the activity of the voltage-gated sodium channel Nav1.7, which is involved in pain signaling.
Biochemical and Physiological Effects:
N-Ethyl-N-methyl-2-(piperidin-3-yloxy)acetamide has been shown to reduce pain in animal models of neuropathic pain and inflammatory pain. It has also been shown to reduce scratching behavior in animal models of pruritus. N-Ethyl-N-methyl-2-(piperidin-3-yloxy)acetamide has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.

Advantages and Limitations for Lab Experiments

N-Ethyl-N-methyl-2-(piperidin-3-yloxy)acetamide has been shown to be effective in animal models of chronic pain, making it a useful tool for studying pain pathways. However, its short half-life may limit its usefulness in long-term studies.

Future Directions

There are several potential future directions for research on N-Ethyl-N-methyl-2-(piperidin-3-yloxy)acetamide. One direction is to study its potential as a therapeutic agent for chronic pain in humans. Another direction is to explore its potential for treating other conditions, such as pruritus and cough. Additionally, further research could be done to optimize the synthesis method of N-Ethyl-N-methyl-2-(piperidin-3-yloxy)acetamide and to develop analogs with improved pharmacological properties.

Scientific Research Applications

N-Ethyl-N-methyl-2-(piperidin-3-yloxy)acetamide has been studied for its potential as a therapeutic agent for chronic pain. It has been shown to reduce pain in animal models of neuropathic pain and inflammatory pain. N-Ethyl-N-methyl-2-(piperidin-3-yloxy)acetamide has also been studied for its potential to treat other conditions, such as pruritus and cough.

properties

IUPAC Name

N-ethyl-N-methyl-2-piperidin-3-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-3-12(2)10(13)8-14-9-5-4-6-11-7-9/h9,11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAXXCQGYNHPFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)COC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10639921
Record name N-Ethyl-N-methyl-2-[(piperidin-3-yl)oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10639921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

902836-76-4
Record name N-Ethyl-N-methyl-2-[(piperidin-3-yl)oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10639921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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